molecular formula C14H14O2 B1584449 3-(4-Methylnaphthalen-1-yl)propanoic acid CAS No. 76673-34-2

3-(4-Methylnaphthalen-1-yl)propanoic acid

Cat. No. B1584449
CAS RN: 76673-34-2
M. Wt: 214.26 g/mol
InChI Key: NLJSIZYZZYSWLL-UHFFFAOYSA-N
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Description

3-(4-Methylnaphthalen-1-yl)propanoic acid is a chemical compound with the CAS Number: 76673-34-2 and a linear formula of C14H14O2 .


Molecular Structure Analysis

The molecular formula of 3-(4-Methylnaphthalen-1-yl)propanoic acid is C14H14O2. This indicates that the molecule consists of 14 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms. The molecular weight is 214.26 g/mol.

Scientific Research Applications

Medicinal Chemistry

3-(4-Methylnaphthalen-1-yl)propanoic acid: is a compound of interest in medicinal chemistry due to its structural similarity to other naphthalene-based compounds that exhibit biological activity. Its potential to act as a precursor for the synthesis of various bioactive molecules makes it valuable for drug discovery and development processes. The compound’s carboxylic acid group can be modified to produce derivatives that may interact with biological targets, such as enzymes or receptors, leading to new therapeutic agents .

Agriculture

In the agricultural sector, this compound could be explored for its role in the synthesis of plant growth regulators or pesticides. The structural framework of naphthalene derivatives has been known to influence plant growth and development. Research into the effects of 3-(4-Methylnaphthalen-1-yl)propanoic acid on crops could lead to the development of new agrochemicals that enhance yield or protect against pests .

Industrial Applications

The industrial applications of 3-(4-Methylnaphthalen-1-yl)propanoic acid might include its use as an intermediate in the synthesis of dyes, pigments, or other naphthalene-based compounds. Its chemical properties allow for various reactions that can produce materials with specific characteristics required in manufacturing processes .

Environmental Impact Studies

Studying the environmental impact of 3-(4-Methylnaphthalen-1-yl)propanoic acid is crucial. Its biodegradability, toxicity, and potential accumulation in ecosystems are areas of research that can provide insights into the compound’s long-term effects on the environment. This information is essential for assessing the safety and regulatory compliance of its use in various industries .

Material Science

In material science, 3-(4-Methylnaphthalen-1-yl)propanoic acid could be investigated for its properties when incorporated into polymers or coatings. The compound’s ability to alter the physical and chemical properties of materials could lead to innovations in the production of high-performance materials with enhanced durability or specific functionalities .

Analytical Chemistry

Analytical chemists may utilize 3-(4-Methylnaphthalen-1-yl)propanoic acid as a standard or reagent in chromatographic methods or other analytical techniques. Its well-defined structure and properties make it suitable for use in method development, calibration, and quality control procedures in various analytical applications .

Biochemistry Research

In biochemistry research, the compound’s role in cellular processes can be explored. Understanding how 3-(4-Methylnaphthalen-1-yl)propanoic acid interacts with biological molecules could lead to insights into its mechanism of action and potential applications in biochemistry, including enzyme inhibition studies or metabolic pathway analysis .

Pharmaceuticals

Finally, in the pharmaceutical industry, 3-(4-Methylnaphthalen-1-yl)propanoic acid may serve as a building block for the synthesis of active pharmaceutical ingredients (APIs). Its structural features can be exploited to create novel compounds with desired pharmacological effects, contributing to the development of new medications .

Safety And Hazards

Specific safety and hazard information for 3-(4-Methylnaphthalen-1-yl)propanoic acid was not found in the search results. As with any chemical, it should be handled with appropriate safety measures, including the use of personal protective equipment and adherence to local regulations .

properties

IUPAC Name

3-(4-methylnaphthalen-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-6-7-11(8-9-14(15)16)13-5-3-2-4-12(10)13/h2-7H,8-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJSIZYZZYSWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60306272
Record name 3-(4-methylnaphthalen-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylnaphthalen-1-yl)propanoic acid

CAS RN

76673-34-2
Record name 76673-34-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-methylnaphthalen-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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